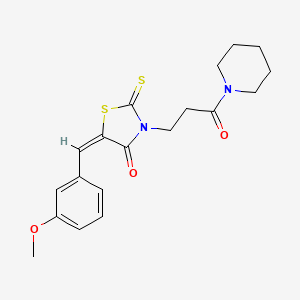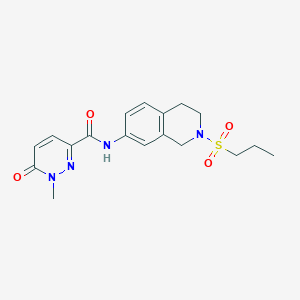
2-Methyl-3-(3-methylenepiperidin-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives is not explicitly detailed in the provided papers for the specific compound 2-Methyl-3-(3-methylenepiperidin-1-yl)pyrazine. However, the synthesis of related pyrazine compounds involves the use of ligands and complexation with metals, as seen in the synthesis of bimetallic complexes using a tetra(pyridine-2-yl)pyrazine-based ligand . This suggests that the synthesis of pyrazine derivatives can be complex and may involve multi-step reactions, including the formation of ligands and coordination with metal centers.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be quite complex, as indicated by the crystallographically determined structures of bimetallic complexes involving pyrazine-based ligands . These structures can have significant distances between functional groups, such as the S···S distance of up to 32.0 Å in one of the complexes studied. This implies that pyrazine derivatives can form extended and potentially flexible structures, which may influence their chemical and physical properties.
Chemical Reactions Analysis
The chemical reactivity of pyrazine derivatives can vary depending on their substitution patterns. For instance, a dinitrodipyrazolo pyrazine derivative has been used as a labeling reagent for the analysis of amino acids, reacting with primary and secondary amino functions to form stable adducts . This indicates that certain pyrazine derivatives can participate in nucleophilic substitution reactions, which can be useful in analytical chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be influenced by their molecular structure and functional groups. For example, the antimicrobial activity of a bis(1-methylethyl)-pyrazine derivative was assessed, showing broad-spectrum activity at lower concentrations and relatively low mammalian toxicity . Additionally, the electrochemical properties and single-molecule conductance of pyrazine-based complexes have been studied, revealing that these properties are consistent with a tunneling mechanism for single-molecule conductance behavior . These findings suggest that pyrazine derivatives can have unique electronic properties that may be harnessed in molecular electronics.
Aplicaciones Científicas De Investigación
Photocatalytic Applications
Pyrazine derivatives have been explored for their photocatalytic properties. For instance, a new polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand demonstrated significant photocatalytic activity under UV light and sunlight, efficiently degrading methylene blue, indicating potential for environmental cleanup and solar energy utilization (Marcinkowski et al., 2014).
Microbial Metabolism and Synthesis
Pyrazines are widely distributed in nature and are synthesized and degraded by certain bacteria and fungi. Their extensive applications in food, agriculture, and medicine stem from their biological activity and roles in microbial interactions (Rajini et al., 2011).
Green Synthesis Methods
Research has also focused on developing green, solvent-free synthesis methods for pyrazine derivatives. These methods emphasize environmental sustainability and efficiency, highlighting the versatility of pyrazines in chemical synthesis (Al-Matar et al., 2010).
Antibacterial Activity
Some pyrazine derivatives exhibit significant antibacterial activity, indicating their potential as templates for designing new antimicrobial agents. This application is crucial in the context of rising antibiotic resistance (Foks et al., 2005).
Corrosion Inhibition
Pyrazine compounds have been evaluated for their corrosion inhibition performance, particularly in protecting steel surfaces. This application is vital in industries where metal durability is critical (Obot & Gasem, 2014).
Optoelectronic Materials
The structural flexibility of pyrazine derivatives allows for their use in developing optoelectronic materials. These materials find applications in light-emitting diodes, solar cells, and other electronic devices, where they contribute to energy efficiency and new functionalities (Zhao et al., 2014).
Propiedades
IUPAC Name |
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-10(2)12-5-6-13-11/h5-6H,1,3-4,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSEDVLBJPZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylenepiperidin-1-yl)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)
![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)

![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)

![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)